Bromodimethylsulfonium Bromide

Catalog No.
S762812
CAS No.
50450-21-0
M.F
C2H6Br2S
M. Wt
221.94 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromodimethylsulfonium Bromide

CAS Number

50450-21-0

Product Name

Bromodimethylsulfonium Bromide

IUPAC Name

bromo(dimethyl)sulfanium;bromide

Molecular Formula

C2H6Br2S

Molecular Weight

221.94 g/mol

InChI

InChI=1S/C2H6BrS.BrH/c1-4(2)3;/h1-2H3;1H/q+1;/p-1

InChI Key

RGVBVVVFSXWUIM-UHFFFAOYSA-M

SMILES

C[S+](C)Br.[Br-]

Canonical SMILES

C[S+](C)Br.[Br-]

Bromodimethylsulfonium bromide (BDMS) is a quaternary ammonium salt with the chemical formula C₂H₆Br₂S. It is a white, crystalline solid that is soluble in water and some polar organic solvents []. BDMS has gained significance in scientific research due to its unique properties that make it a valuable reagent and catalyst in organic synthesis [].


Molecular Structure Analysis

The BDMS molecule features a central sulfur atom bonded to two methyl groups (CH₃) and a bromide (Br) ion. Another bromide ion is linked to the sulfur atom through a positively charged sulfur-bromine bond (S-Br⁺). This structure results in a positively charged cation (dimethylsulfonium) and a negatively charged bromide anion, forming an ionic compound [].

The key features of the BDMS structure include:

  • A positively charged sulfur atom, which allows BDMS to act as an electrophilic (electron-loving) reagent [].
  • Two methyl groups, which contribute to the stability of the molecule [].
  • Two bromide ions, one covalently bonded and the other ionic, providing good solubility and potential for various reaction pathways [].

Chemical Reactions Analysis

BDMS is involved in several important chemical reactions in organic synthesis:

  • Synthesis: BDMS can be generated in situ (directly in the reaction mixture) by treating dimethyl sulfoxide (DMSO) with hydrobromic acid (HBr) [].
(CH₃)₂SO + 2 HBr →  C₂H₆Br₂S + H₂O
  • Electrophilic aromatic bromination

    BDMS acts as a milder and more selective brominating agent for aromatic rings compared to elemental bromine (Br₂) []. This reaction is particularly useful for introducing a bromine atom at specific positions on the aromatic ring.

  • Other reactions

    BDMS has been employed as a catalyst in aza-Michael reactions and Mannich type reactions, which are important for forming carbon-carbon and carbon-nitrogen bonds [].


Physical And Chemical Properties Analysis

  • Melting point: No data readily available.
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in water, methanol, and ethanol [].
  • Stability: Hygroscopic (absorbs moisture from the air) and decomposes on heating [].

BDMS primarily functions as an electrophilic reagent. The positively charged sulfur atom readily reacts with electron-rich aromatic rings, leading to the formation of a carbon-bromine bond and the release of a dimethyl sulfide molecule []. In catalytic reactions, BDMS interacts with other reactants to lower the activation energy of the reaction, facilitating bond formation without being consumed itself [].

BDMS is considered a mild irritant and may cause skin and eye irritation upon contact. It is recommended to handle BDMS with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

  • Mild reaction conditions: BDMS often reacts under mild temperatures, minimizing the risk of degradation for sensitive molecules.
  • High yields: Reactions involving BDMS typically result in high yields of the desired product.
  • Regioselectivity: BDMS can achieve selective bromination at specific sites in a molecule.
  • Inversion of configuration: When used with optically active alcohols, BDMS leads to inversion of the configuration at the carbon undergoing bromination.

Conversion of Alcohols to Alkyl Bromides

One of the most common applications of BDMS is the conversion of alcohols to their corresponding alkyl bromides. This reaction proceeds via an inversion of configuration, making BDMS a valuable tool for the synthesis of chiral bromides. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]

Synthesis of α-Halo Ketones

BDMS can be used to synthesize α-halo ketones from epoxides and enamines. In the presence of a base like triethylamine, BDMS reacts with epoxides to form α-bromo ketones, particularly effective for small-ringed alkene and cycloalkene oxides. Enamines can also be converted to α-bromoketones using BDMS. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]

Electrophilic Addition to Alkenes

BDMS can react with various alkenes to form the corresponding addition product sulfonium bromides. These intermediate products can then be further treated with aqueous potassium carbonate to yield dehydrobrominated products. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]

Synthesis of α-Bromo Enones

BDMS offers an efficient approach for synthesizing α-bromo enones from enones. The reaction involves treatment with BDMS at low temperatures, followed by subsequent treatment with aqueous potassium carbonate to obtain the desired product in excellent yields. [Source: Bromodimethylsulfonium Bromide (BDMS): A Versatile Reagent in Organic Synthesis ]

UNII

999D47ZFVO

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50450-21-0

Wikipedia

Bromodimethylsulfonium bromide

Dates

Modify: 2023-08-15

Explore Compound Types